5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is a synthetic organic compound with a unique structure that combines a pyranone ring with a chlorofluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorofluorobenzyl halide and a suitable base to facilitate the substitution.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyranone ring or the chlorofluorobenzyl group, resulting in various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorofluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-chlorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
- 5-[(2-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
- 5-[(2-bromobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Uniqueness
5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one stands out due to the presence of both chlorine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO4/c14-10-2-1-3-11(15)9(10)6-19-13-7-18-8(5-16)4-12(13)17/h1-4,7,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVRAQFBJPQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=COC(=CC2=O)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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